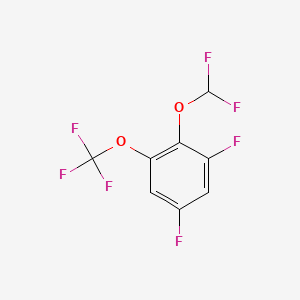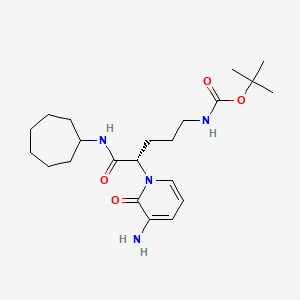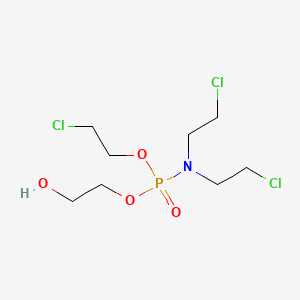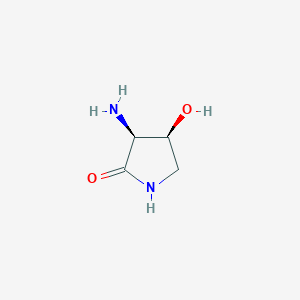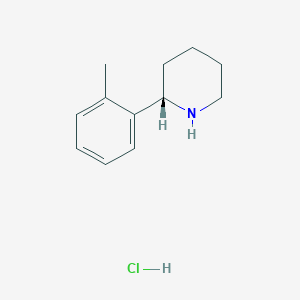
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2. This compound features an ethoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Scientific Research Applications
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific molecular pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, depending on its specific application and context
Comparison with Similar Compounds
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one and 2-propanone, 1-[3-(trifluoromethyl)phenyl]- share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both ethoxy and trifluoromethyl groups in this compound imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in specific applications
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[3-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-17-11-6-9(4-8(2)16)5-10(7-11)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
JGBPRLHDQPOZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


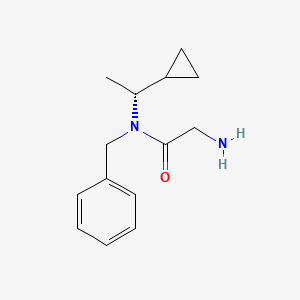
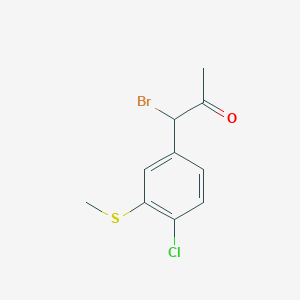

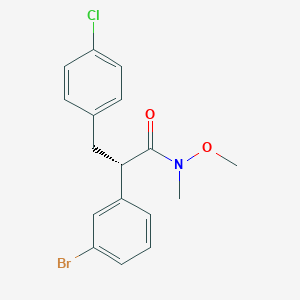
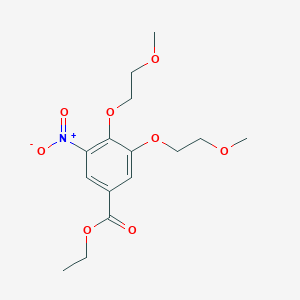

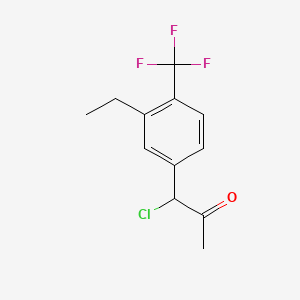
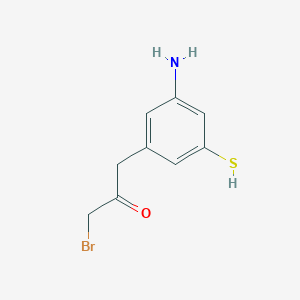
![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
